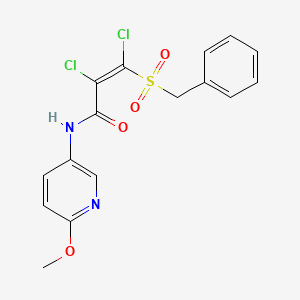

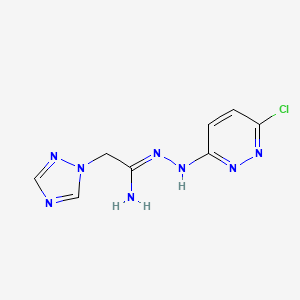

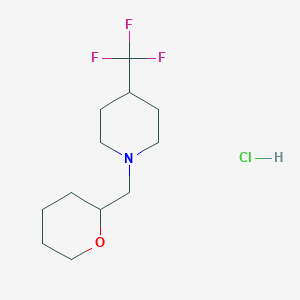

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of triazole derivatives, including those related to "(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone," has been a subject of significant interest due to their potential biological activities. For instance, Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. These compounds were synthesized from various primary amines, showing good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.

Biological Activity and Potential Therapeutic Uses

Antimicrobial Activity : The search for new antimicrobial agents has led to the development of triazole derivatives. Nagaraj et al. (2018) synthesized a new series of triazole analogues of piperazine and assessed their antibacterial activity against various human pathogenic bacteria. Some compounds exhibited significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents Nagaraj et al., 2018.

Anticancer and Antituberculosis Studies : The exploration of triazole derivatives for anticancer and antituberculosis activities has been fruitful. Mallikarjuna et al. (2014) synthesized a series of piperazine derivatives and screened them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some compounds showed significant activity, underscoring the potential of these derivatives in cancer and tuberculosis treatment Mallikarjuna et al., 2014.

Antihypertensive Agents : Research on triazole derivatives has also extended to cardiovascular diseases. Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines and screened them for antihypertensive and diuretic activity, revealing the potential of these compounds as antihypertensive agents Meyer et al., 1989.

Anticonvulsant Agents : Malik and Khan (2014) designed and synthesized novel triazine derivatives as potential anticonvulsant agents. Their evaluation demonstrated significant protective effects against seizures, suggesting these compounds as promising candidates for anticonvulsant therapy Malik and Khan, 2014.

作用機序

Target of Action

The compound contains an indole nucleus , a piperazine moiety , and a 1,2,4-triazole ring . These structures are found in many bioactive compounds and can bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these structures can interact with targets in a variety of ways, including inhibiting or activating the target, or modulating its function .

Biochemical Pathways

Without specific information on the targets and mode of action of this compound, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , it’s possible that this compound could have diverse effects.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone' involves the reaction of two starting materials, 4-(3-chlorophenyl)piperazine and 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, to form the desired product.", "Starting Materials": [ "4-(3-chlorophenyl)piperazine", "5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide" ], "Reaction": [ "Step 1: Dissolve 4-(3-chlorophenyl)piperazine (1.0 equiv) and 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (1.0 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable coupling agent such as HATU or DIC (1.2 equiv) and a base such as DIPEA or TEA (2.0 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 12-24 hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone'." ] } | |

CAS番号 |

1291834-01-9 |

分子式 |

C19H18Cl2N6O |

分子量 |

417.29 |

IUPAC名 |

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |

InChIキー |

HGKSJBGVPHKJCA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

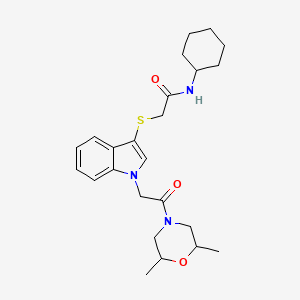

![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)

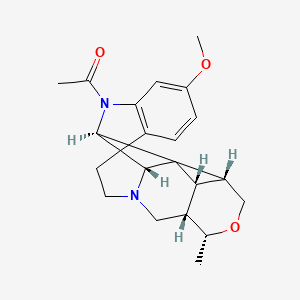

![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)

![2-(methylsulfanyl)-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}pyridine-3-carboxamide](/img/structure/B2980465.png)

![2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2980468.png)

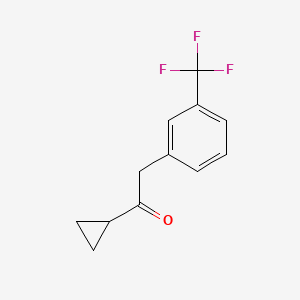

![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)